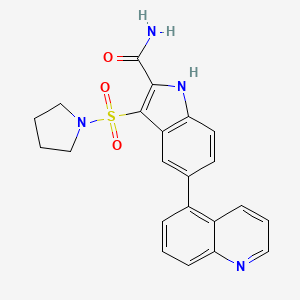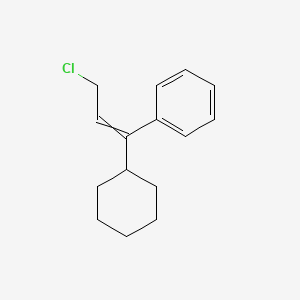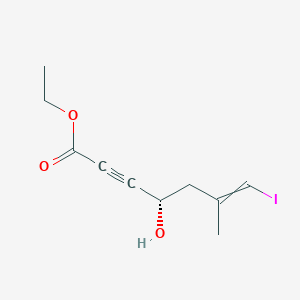![molecular formula C12H10N4O2S B12608782 6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione CAS No. 916884-47-4](/img/structure/B12608782.png)
6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione is a complex organic compound characterized by its unique structure, which includes an imino group, a nitrophenyl hydrazinyl moiety, and a cyclohexa-diene-thione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione typically involves the reaction of 4-nitrophenylhydrazine with cyclohexa-2,4-diene-1-thione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to ensure the highest yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques, such as microwave-assisted synthesis or high-pressure reactors, can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted cyclohexa-diene-thione compounds .
Scientific Research Applications
6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylhydrazine: A precursor in the synthesis of the compound, known for its use in organic synthesis.
Cyclohexa-2,4-diene-1-thione: Another precursor, used in various chemical reactions.
1,3,4-Thiadiazole derivatives: Compounds with similar structural features and biological activities.
Uniqueness
6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
916884-47-4 |
|---|---|
Molecular Formula |
C12H10N4O2S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
2-amino-5-[(4-nitrophenyl)diazenyl]benzenethiol |
InChI |
InChI=1S/C12H10N4O2S/c13-11-6-3-9(7-12(11)19)15-14-8-1-4-10(5-2-8)16(17)18/h1-7,19H,13H2 |
InChI Key |
QGBXSBXGKLZFDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12608707.png)
![Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane](/img/structure/B12608712.png)
methanone](/img/structure/B12608714.png)

![5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole](/img/structure/B12608719.png)
![N-[2-(1-Oxopropan-2-yl)phenyl]acetamide](/img/structure/B12608726.png)

![2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)-](/img/structure/B12608738.png)
![Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12608747.png)
![(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone](/img/structure/B12608754.png)
![5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline](/img/structure/B12608786.png)


